molecular formula C19H28O2 B13838591 Testosterone-1,2-D2

Testosterone-1,2-D2

Cat. No.: B13838591
M. Wt: 290.4 g/mol
InChI Key: MUMGGOZAMZWBJJ-STRNNTJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Testosterone-1,2-D2 typically involves the deuteration of testosterone. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure selective deuteration at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity and yield of the product are critical, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Testosterone-1,2-D2 undergoes various chemical reactions similar to non-deuterated testosterone. These include:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Testosterone-1,2-D2 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

Testosterone-1,2-D2 exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that regulate the development and maintenance of male characteristics. The presence of deuterium does not significantly alter the mechanism of action compared to non-deuterated testosterone .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The primary uniqueness of Testosterone-1,2-D2 lies in its deuterium atoms, which make it a valuable tool for tracing and studying the metabolism of testosterone. This property is particularly useful in pharmacokinetic studies and environmental research, where precise tracking of the compound is essential .

Properties

Molecular Formula

C19H28O2

Molecular Weight

290.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-1,2-dideuterio-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i7D,9D/t7?,9?,14-,15-,16-,17-,18-,19-

InChI Key

MUMGGOZAMZWBJJ-STRNNTJCSA-N

Isomeric SMILES

[2H]C1C([C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2=CC1=O)CC[C@@H]4O)C)C)[2H]

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C

Origin of Product

United States

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